(S)-2-amino-N1,N5-bis(2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)pentanediamide
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Overview
Description
(S)-2-amino-N1,N5-bis(2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)pentanediamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes two 1,2,3,4-tetrahydroacridin-9-ylamino groups attached to a pentanediamide backbone. The presence of these groups imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-N1,N5-bis(2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)pentanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,2,3,4-tetrahydroacridine with an appropriate diamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as 2-chloro-4,6-dimethoxy-1,3,5-triazine, which facilitates the formation of the desired amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-N1,N5-bis(2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amino groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(S)-2-amino-N1,N5-bis(2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)pentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-amino-N1,N5-bis(2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)pentanediamide involves its interaction with specific molecular targets. The compound is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark of the condition.
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used acetylcholinesterase inhibitor with a different chemical structure.
Galantamine: A natural product-based acetylcholinesterase inhibitor.
Uniqueness
(S)-2-amino-N1,N5-bis(2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)pentanediamide is unique due to its dual 1,2,3,4-tetrahydroacridin-9-ylamino groups, which confer distinct chemical and biological properties. This structural feature allows for enhanced binding affinity and selectivity towards acetylcholinesterase, making it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C35H43N7O2 |
---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
(2S)-2-amino-N,N'-bis[2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl]pentanediamide |
InChI |
InChI=1S/C35H43N7O2/c36-27(35(44)40-22-21-39-34-25-11-3-7-15-30(25)42-31-16-8-4-12-26(31)34)17-18-32(43)37-19-20-38-33-23-9-1-5-13-28(23)41-29-14-6-2-10-24(29)33/h1,3,5,7,9,11,13,15,27H,2,4,6,8,10,12,14,16-22,36H2,(H,37,43)(H,38,41)(H,39,42)(H,40,44)/t27-/m0/s1 |
InChI Key |
PPRVWSJTHRIDNG-MHZLTWQESA-N |
Isomeric SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCNC(=O)CC[C@@H](C(=O)NCCNC4=C5CCCCC5=NC6=CC=CC=C64)N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCNC(=O)CCC(C(=O)NCCNC4=C5CCCCC5=NC6=CC=CC=C64)N |
Origin of Product |
United States |
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